molecular formula C5H8FNO4 B135578 Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) CAS No. 140427-78-7

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)

Katalognummer: B135578
CAS-Nummer: 140427-78-7
Molekulargewicht: 165.12 g/mol
InChI-Schlüssel: RSLKHIZLGFMDPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is an organic compound with the molecular formula C5H8FNO4. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a fluorine atom and a nitro group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) typically involves the esterification of 2-Fluoro-2-nitropropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In an industrial setting, the production of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is unique due to its combination of a fluorine atom and a nitro group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

140427-78-7

Molekularformel

C5H8FNO4

Molekulargewicht

165.12 g/mol

IUPAC-Name

ethyl 2-fluoro-2-nitropropanoate

InChI

InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3

InChI-Schlüssel

RSLKHIZLGFMDPZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

Kanonische SMILES

CCOC(=O)C(C)([N+](=O)[O-])F

Synonyme

Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.